6-(4-Methoxyphenyl)pyrimidin-4-amine 6-(4-Methoxyphenyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 791524-73-7
VCID: VC3048015
InChI: InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14)
SMILES: COC1=CC=C(C=C1)C2=CC(=NC=N2)N
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

6-(4-Methoxyphenyl)pyrimidin-4-amine

CAS No.: 791524-73-7

Cat. No.: VC3048015

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methoxyphenyl)pyrimidin-4-amine - 791524-73-7

Specification

CAS No. 791524-73-7
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name 6-(4-methoxyphenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14)
Standard InChI Key VGFGFKRDRFRUKF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=NC=N2)N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC=N2)N

Introduction

Chemical Structure and Properties

6-(4-Methoxyphenyl)pyrimidin-4-amine is characterized by a pyrimidine core with a 4-methoxyphenyl substituent at position 6 and an amine group at position 4. The compound belongs to the larger class of pyrimidine derivatives, which are extensively studied for their diverse biological activities and pharmaceutical applications. The unique structural arrangement of this molecule contributes to its specific chemical and biological properties.

The chemical properties of 6-(4-Methoxyphenyl)pyrimidin-4-amine are detailed in Table 1, showcasing its fundamental molecular characteristics that influence its reactivity and biological interactions.

Table 1: Chemical Properties of 6-(4-Methoxyphenyl)pyrimidin-4-amine

PropertyValue
Chemical Name6-(4-Methoxyphenyl)pyrimidin-4-amine
CAS Number791524-73-7
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
SMILESCOC1=CC=C(C=C1)C2=CC(=NC=N2)N
InChIInChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14)
InChIKeyVGFGFKRDRFRUKF-UHFFFAOYSA-N

The physical properties, as documented in commercial and research databases, provide crucial information for handling and application of this compound in laboratory settings and potential pharmaceutical formulations.

Table 2: Physical Properties of 6-(4-Methoxyphenyl)pyrimidin-4-amine

PropertyValue
Physical FormPowder
Storage TemperatureRoom Temperature
Purity95% (commercial grade)
AppearanceSolid

Structural Analysis and Molecular Characteristics

The molecular structure of 6-(4-Methoxyphenyl)pyrimidin-4-amine contains several key features that contribute to its chemical behavior and potential biological activities. The pyrimidine core is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This structural motif is found in many natural and synthetic bioactive compounds, including nucleic acids and various pharmaceuticals.

The 4-methoxyphenyl substituent at position 6 introduces lipophilicity and potential hydrogen bond acceptor capabilities through the methoxy group. The amine group at position 4 can function as a hydrogen bond donor, potentially enhancing interactions with biological targets.

Mass spectrometry data provides valuable information about the compound's behavior under different ionization conditions, as shown in Table 3.

Table 3: Predicted Collision Cross Section of 6-(4-Methoxyphenyl)pyrimidin-4-amine

Adductm/zPredicted CCS (Ų)
[M+H]+202.09749143.1
[M+Na]+224.07943158.0
[M+NH4]+219.12403151.4
[M+K]+240.05337151.0
[M-H]-200.08293147.3
[M+Na-2H]-222.06488153.1
[M]+201.08966146.4
[M]-201.09076146.4

These cross-section values are instrumental for identification and characterization of the compound using ion mobility mass spectrometry techniques, providing a fingerprint that can distinguish this compound from structural isomers.

Comparative Analysis with Structural Analogs

Understanding the relationship between 6-(4-Methoxyphenyl)pyrimidin-4-amine and structurally related compounds provides valuable insights into potential structure-activity relationships. Table 4 presents a comparative analysis of this compound with selected structural analogs.

Table 4: Comparative Analysis of Related Pyrimidine Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
6-(4-Methoxyphenyl)pyrimidin-4-amineC11H11N3O201.224-Methoxyphenyl at position 6, amine at position 4
2-(4-Methoxyphenyl)pyrimidin-4-amineC11H11N3O201.224-Methoxyphenyl at position 2, amine at position 4
N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amineC18H17N3O291.30N-(4-methoxyphenyl) at position 4, methyl at position 6, phenyl at position 2
4-(4-Methoxyphenyl)-6-(4-methylpiperazin-1-YL)pyrimidin-5-amineC16H21N5O299.374-Methoxyphenyl at position 4, methylpiperazinyl at position 6, amine at position 5

This comparative analysis reveals the structural diversity within this class of compounds, highlighting how variations in substitution patterns can lead to molecules with different physicochemical properties and potentially different biological activities.

Research Challenges and Future Directions

Research on 6-(4-Methoxyphenyl)pyrimidin-4-amine presents several challenges and opportunities for future investigation. The limited specific information available about this compound highlights the need for comprehensive studies in several key areas:

  • Development and optimization of synthetic routes: Efficient and scalable synthetic methods for 6-(4-Methoxyphenyl)pyrimidin-4-amine need to be established and optimized to facilitate further research on this compound.

  • Comprehensive biological evaluation: Systematic screening of 6-(4-Methoxyphenyl)pyrimidin-4-amine against various biological targets and in different disease models is needed to fully understand its potential therapeutic applications.

  • Structure-activity relationship studies: Synthesis and evaluation of structural analogs with systematic variations in substitution patterns could provide valuable insights into the relationship between molecular structure and biological activity.

  • Mechanistic investigations: If biological activities are identified, detailed studies of the underlying mechanisms of action would be essential for potential therapeutic development.

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